4-Methoxy-6-methyl-5H-1,3-diazepine is a heterocyclic compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, including anxiolytic and antidepressant activities. The molecular formula for 4-methoxy-6-methyl-5H-1,3-diazepine is CHNO, with a molecular weight of 138.17 g/mol and a CAS number of 95680-67-4 .
4-Methoxy-6-methyl-5H-1,3-diazepine is classified as a diazepine derivative. Diazepines are known for their diverse biological activities and are commonly explored in the context of neuropharmacology and drug design. This particular compound is noted for its structural similarity to other benzodiazepines, which are widely used as anxiolytics and sedatives .
The synthesis of 4-methoxy-6-methyl-5H-1,3-diazepine typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 2-aminoacetophenone with methoxybenzaldehyde under acidic conditions, followed by cyclization to form the diazepine ring.
The structure of 4-methoxy-6-methyl-5H-1,3-diazepine features a diazepine ring with two nitrogen atoms at positions 1 and 3, a methoxy group at position 4, and a methyl group at position 6. The presence of these substituents significantly influences its chemical behavior and biological activity.
4-Methoxy-6-methyl-5H-1,3-diazepine can undergo various chemical reactions typical of diazepines:
These reactions are generally performed under controlled conditions to ensure selectivity and yield. For instance, N-Alkylation might require strong bases and specific alkyl halides to achieve desired products without side reactions .
The mechanism of action for compounds like 4-methoxy-6-methyl-5H-1,3-diazepine often involves modulation of neurotransmitter systems in the brain, particularly the gamma-aminobutyric acid (GABA) receptors. By enhancing GABAergic transmission, these compounds can exert anxiolytic effects.
Studies have shown that diazepines bind to specific sites on GABA receptors, leading to increased chloride ion influx and resultant neuronal hyperpolarization . This mechanism is crucial for their therapeutic effects in treating anxiety and related disorders.
4-Methoxy-6-methyl-5H-1,3-diazepine has potential applications in various fields:
The construction of the 1,3-diazepine core in 4-methoxy-6-methyl-5H-1,3-diazepine relies on innovative condensation protocols. A pivotal approach involves the reaction of 5-aminopyrimidine derivatives with α-halo carbonyl compounds, forming a transient diamine intermediate that undergoes intramolecular cyclization. This method, adapted from pyrimido[4,5-e][1,4]diazepine synthesis, employs 6-aminopyrimidin-5-carbaldehydes as precursors. The aldehyde group undergoes reductive amination with a β-amino ethanol derivative, followed by acid-catalyzed dehydrative ring closure to establish the seven-membered diazepine ring. Competitive pathways—such as indolinone or acrylamide formation—are suppressed by electronic modulation of the pyrimidine substituents, ensuring preferential 1,3-diazepine formation [1] [4]. Alternative routes utilize N-protected alkenyl guanidines, where cobalt-catalyzed hydrogen atom transfer (HAT) and radical-polar crossover mediate cyclization. This strategy affords 2-imino-1,3-diazepines, which are hydrolyzed to the corresponding ketone and functionalized at C4 [4].
Regioselective introduction of the C4-methoxy and C6-methyl groups necessitates orthogonal protecting-group strategies and tailored electrophiles. The C6-methyl group is installed early in the synthesis via in situ methylation of 5-methylisocytosine derivatives using methyl iodide in the presence of silver(I) oxide. This prevents over-alkylation and directs methylation exclusively to the pyrimidine nitrogen [2] [5]. For C4-methoxylation, a two-step sequence proves optimal: (1) halogenation at C4 using phosphorus oxychloride, followed by (2) nucleophilic substitution with sodium methoxide. The use of trimethylsilyl chloride during halogenation minimizes N-alkylation side reactions. Alternatively, microwave-assisted Miyaura borylation at C4 enables palladium-catalyzed coupling with methyl O-hydroxybenzimidate to deliver the methoxy group with >95% regioselectivity [5] [7].
Table 1: Regioselectivity in Functionalization Reactions
| Position | Reagent | Conditions | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| C6-Methyl | CH₃I, Ag₂O | DMF, 0°C→rt, 4h | >99 | 88 |
| C4-Methoxy | NaOCH₃, TMSCl | MeOH, reflux, 2h | 95 | 82 |
| C4-Methoxy | Bpin₂/Pd(OAc)₂, then Methyl benzimidate | MW, 100°C, 15min | 97 | 91 |
Solvent-free ring-closing methodologies enhance atom economy and reduce purification complexity. Zinc oxide nanoparticles (ZnO NPs, 20 mol%) catalyze the cyclocondensation of 1,2-diamines with β-keto esters under neat conditions at 80°C. The high surface area of ZnO NPs (∼40 m²/g, confirmed by BET analysis) facilitates imine-enamine tautomerization, driving dehydrative cyclization to 1,3-diazepines within 1–2 hours. This method achieves yields of 85–92% and eliminates solvent waste [7]. For acid-sensitive substrates, N-heterocyclic carbene (NHC) catalysts enable ring closure via Stetter-like pathways. The NHC precursor 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (10 mol%) generates acyl anion equivalents that attack electrophilic carbons, forming the C4–N5 bond of the diazepine ring. Crucially, no solvent is required, and the catalyst is recovered via filtration [4] [7].
Table 2: Solvent-Free Ring-Closing Methodologies
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnO NPs (20 mol%) | Diamine + ethyl acetoacetate | 80 | 1.5 | 91 |
| NHC (10 mol%) | Enaminone + aldehyde | 100 | 3 | 87 |
| None (thermal) | N-Allyl diamine | 120 | 6 | 78 |
Microwave irradiation dramatically accelerates 1,3-diazepine formation while improving regiocontrol. The cyclocondensation of 1,3-diaminopropanes with methyl pyruvate under microwave irradiation (300 W, 140°C) completes in 10–15 minutes, compared to 12 hours conventionally. This reduces epimerization at C5 and enhances yields to 94% [7]. Continuous-flow systems further optimize multistep syntheses: a telescoped sequence combines imine formation, aza-Michael addition, and ring closure in a single flow reactor. A solution of 2-chloro-1-(3-aminopropyl)imidazole and methyl acrylate in methanol is mixed with triethylamine (2 equiv) at a T-junction, then passed through a heated coil reactor (120°C, 10 min residence time). This delivers 4-methoxy-6-methyl-5H-1,3-diazepine at a throughput of 1.2 g/h with 96% purity, minimizing intermediate isolation [3] [7].
The 5H-1,3-diazepine core exhibits prototropic tautomerism between 3,4-dihydro (5H) and 4,5-dihydro (3H) forms, complicating structural characterization. Equilibrium is shifted toward the desired 5H tautomer by:
Table 3: Tautomeric Distribution Under Stabilizing Conditions
| Stabilizing Agent | Solvent | 5H Tautomer (%) | 3H Tautomer (%) |
|---|---|---|---|
| None | CDCl₃ | 65 | 35 |
| t-Bu at N5 | CDCl₃ | >99 | <1 |
| AgOTf (0.5 equiv) | DMSO-d6 | 92 | 8 |
| p-TsOH (10 mol%) | CD₃CN | 98 | 2 |
Accessing chiral 4,5,6,7-tetrahydro-1,3-diazepines requires enantioselective reduction or asymmetric cyclization. Pd-catalyzed C–N bond metathesis of N,O-acetals with diamines generates diazepanes with 89% ee using (R)-BINAP as a chiral ligand. The reaction proceeds via Pd-iminium intermediates, where enantioselectivity arises from face-blocking by the phosphine groups [4]. Alternatively, transfer hydrogenation of 2,3-dehydro-1,3-diazepines employs Noyori-type catalysts: [RuCl((S)-tolbinap)((S)-daipen)] reduces the C2=C3 bond with formic acid-triethylamine, affording (2S,3S)-dihydrodiazepines in 94% ee. The stereoselectivity stems from hydride delivery anti to the bulky diazepine N1 substituent [3] [4]. For cis-fused derivatives, intramolecular aza-Michael additions of chiral N-acryloyl diamines proceed with >20:1 diastereoselectivity when catalyzed by quinine-derived thioureas. The catalyst organizes the enolate in an s-cis conformation, guiding nucleophilic attack from the Re face [3].
Table 4: Enantioselective Methods for Saturated 1,3-Diazepines
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Pd-catalyzed C–N metathesis | Pd(OAc)₂/(R)-BINAP | 89 | 85 |
| Ru-catalyzed transfer hydrogenation | [RuCl((S)-tolbinap)((S)-daipen)] | 94 | 90 |
| Organocatalytic aza-Michael | Quinine-thiourea | 97 | 82 |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5